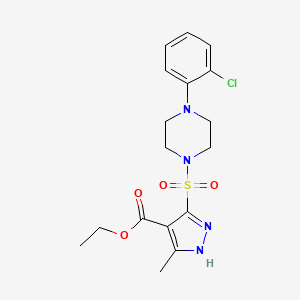
(R)-N-(5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-N-(5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide is a useful research compound. Its molecular formula is C24H23NO7 and its molecular weight is 437.448. The purity is usually 95%.
BenchChem offers high-quality (R)-N-(5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Acetamide Derivatives in Scientific Research
Molecular Structure and Synthesis Acetamide derivatives, such as N-(silatran-1-ylmethyl)acetamides, have been synthesized and characterized to explore their structural properties and potential applications. These compounds demonstrate interesting chemical behaviors due to their unique molecular structures, which can be useful in understanding the relationship between molecular architecture and functionality (Pukhalskaya et al., 2010).
Pharmaceutical Applications In the pharmaceutical domain, acetamide derivatives are scrutinized for their polymorphic forms, which are crucial for drug formulation and stability studies. Research on active pharmaceutical ingredients (APIs) highlights the rapid conversion of hydrates to anhydrous forms, a key consideration in drug development and manufacturing (Petrova et al., 2009).
Herbicide Metabolism and Toxicology The metabolism of chloroacetamide herbicides and their impact on human and environmental health have been extensively studied. These compounds, including acetochlor and butachlor, undergo metabolic processes that may lead to the formation of potentially carcinogenic metabolites. Understanding their metabolism is vital for assessing risks and developing safer agricultural chemicals (Coleman et al., 2000).
Anticancer and Antimicrobial Activities Investigations into acetamide derivatives also encompass their anticancer and antimicrobial potentials. Studies on compounds like N-((diphenylamino)methyl)acetamide and its metal chelates indicate positive antibacterial, antifungal, and anticancer activities, suggesting these derivatives could serve as leads for new therapeutic agents (Muruganandam et al., 2013).
Material Science and Polymer Chemistry Acetamide derivatives play roles in material science, particularly in the synthesis of polymers and coatings. Research into polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for preparing hybrid networks demonstrates the utility of these compounds in developing advanced materials with improved properties (Batibay et al., 2020).
Eigenschaften
IUPAC Name |
N-[(2R)-5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO7/c1-12(26)25-24(23(2)31-9-10-32-23)8-7-15-16(11-24)22(30)18-17(21(15)29)19(27)13-5-3-4-6-14(13)20(18)28/h3-6,29-30H,7-11H2,1-2H3,(H,25,26)/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFKHJVKZRGRBA-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)C5(OCCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@]1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)C5(OCCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2727161.png)
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2727162.png)
![Methyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2727164.png)


![N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2727168.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2727169.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2727174.png)

![2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2727176.png)


![3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2727181.png)